Cytidine 5'-diphosphate 2',3'-dialdehyde

Description

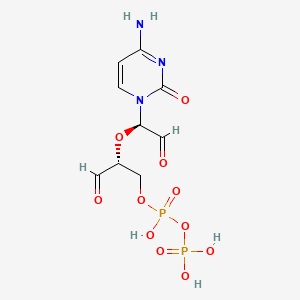

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O11P2/c10-7-1-2-12(9(15)11-7)8(4-14)22-6(3-13)5-21-25(19,20)23-24(16,17)18/h1-4,6,8H,5H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNZZWKZFGFISK-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236552 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87668-74-4 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Cytidine (B196190) 5'-diphosphate 2',3'-dialdehyde is the product of the periodate (B1199274) oxidation of Cytidine 5'-diphosphate (CDP). This oxidation cleaves the C2'-C3' bond of the ribose ring, converting the vicinal diol into a dialdehyde (B1249045). This structural change is key to its function as a reactive biochemical probe.

| Property | Data |

| Full Chemical Name | diphosphoric acid, mono(2-(1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-2-oxoethoxy)-3-oxopropyl) ester, (R-(R,R))- ontosight.ai |

| Common Synonyms | CDP 2',3'-dialdehyde, dial-CDP, Periodate-oxidized CDP ontosight.ai |

| Molecular Formula | C₉H₁₃N₃O₁₁P₂ |

| Molecular Weight | 401.16 g/mol |

| Appearance | Typically a solid, often supplied as a solution. |

| Key Functional Groups | Cytosine base, Diphosphate (B83284) group, Two aldehyde groups ontosight.ai |

Synthesis and Preparation

The primary method for synthesizing Cytidine (B196190) 5'-diphosphate 2',3'-dialdehyde is through the selective oxidation of the parent ribonucleoside, Cytidine 5'-diphosphate (CDP). ontosight.ai This chemical transformation specifically targets the vicinal diol (two adjacent hydroxyl groups) on the C2' and C3' positions of the ribose sugar, a characteristic feature of ribonucleotides.

The key reagent used for this synthesis is an oxidizing agent, most commonly periodic acid (H₅IO₆) or its salt, sodium periodate (B1199274) (NaIO₄). ontosight.ailookchem.comnih.gov The reaction proceeds as follows:

Reaction Setup : The starting material, CDP, is dissolved in an aqueous solution.

Oxidation : A stoichiometric amount (one equivalent) of sodium periodate is added to the solution. The periodate ion selectively attacks the 2',3'-diol of the ribose moiety.

Cleavage and Formation : This attack leads to the cleavage of the carbon-carbon bond between the 2' and 3' positions of the ribose ring. youtube.com Simultaneously, the hydroxyl groups at these positions are oxidized to form aldehyde groups. youtube.com

Purification : After the reaction is complete, the resulting dial-CDP is purified from the reaction mixture, often using chromatographic techniques like high-performance liquid chromatography (HPLC), to remove unreacted CDP and reaction byproducts. nih.gov

This periodate oxidation method is a well-established and efficient way to generate dialdehyde (B1249045) derivatives from ribonucleosides and ribonucleotides for use as biochemical probes. lookchem.comnih.gov

Mechanism of Action and Biochemical Interactions

The biochemical utility of Cytidine (B196190) 5'-diphosphate 2',3'-dialdehyde stems from the high reactivity of its two aldehyde groups. ontosight.ai These groups can readily react with nucleophilic functional groups found on biomolecules, particularly the primary amine groups (-NH₂) of lysine (B10760008) residues within proteins. nih.gov

The interaction typically occurs when dial-CDP, mimicking the natural CDP molecule, binds to the nucleotide-binding site of a target enzyme. Once positioned in the active site, its aldehyde groups are brought into close proximity with reactive amino acid side chains. The mechanism involves two main steps:

Schiff Base Formation : One or both of the aldehyde groups react with the ε-amino group of a nearby lysine residue to form a Schiff base (an imine). This reaction is initially reversible. nih.gov

Covalent Cross-linking : The presence of two aldehyde groups allows for the potential formation of a stable, morpholine-like ring structure through reaction with a single primary amine, leading to a more stable covalent bond. This effectively and irreversibly links the dial-CDP molecule to the enzyme. ontosight.ai

This process, known as affinity labeling, results in the irreversible inactivation of the enzyme because the covalently attached analogue blocks the active site, preventing the natural substrate from binding. lookchem.comnih.gov The specificity of the reaction is conferred by the initial non-covalent binding of the cytidine diphosphate (B83284) portion of the molecule to the enzyme's active site, ensuring that the covalent modification is directed towards nucleotide-binding proteins. nih.gov

Comparative Analysis with Other Oxidized Nucleoside Analogues and Cytidine Derivatives

Distinctions in Mechanism and Application: Adenosine (B11128) 5'-diphosphate 2',3'-dialdehyde vs. Cytidine (B196190) 5'-diphosphate 2',3'-dialdehyde

The dialdehyde (B1249045) derivatives of nucleoside diphosphates, generated through periodate (B1199274) oxidation of the ribose ring, serve as reactive analogs for studying nucleotide-binding proteins. While both Adenosine 5'-diphosphate 2',3'-dialdehyde (oADP) and Cytidine 5'-diphosphate 2',3'-dialdehyde (oCDP) are structurally similar and function as affinity labels, their specificity and impact on enzymatic processes can differ significantly, largely dictated by the enzyme's substrate preference for either adenosine or cytidine nucleotides.

A key area where their differential effects have been studied is in the context of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides. Research on the enzyme from Ehrlich tumor cells revealed notable distinctions in the reduction of Cytidine 5'-diphosphate (CDP) and Adenosine 5'-diphosphate (ADP). nih.gov The study showed that the optimal magnesium ion concentration for CDP reduction was 3 to 4 mM, whereas for ADP reduction, it was a much lower 0.1 mM. nih.gov Furthermore, the presence of organic solvents like dimethylformamide or dimethyl sulfoxide (B87167) had little effect on CDP reduction but significantly decreased ADP reduction. nih.gov

Crucially, a periodate-oxidized analog of adenosine monophosphate (oAMP) demonstrated a greater inhibitory effect on CDP reduction while having minimal to no effect on ADP reduction when incubated with the enzyme. nih.gov This suggests that the binding and subsequent covalent modification by the adenosine-based dialdehyde preferentially interferes with the reduction of the cytidine nucleotide substrate. These findings imply that the enzyme system for nucleotide reduction might consist of at least two different catalytic sites or enzymes with distinct properties, which may be regulated by the same allosteric protein. nih.gov

The mechanism of action for both oADP and oCDP as affinity labels involves the reactive dialdehyde group, which can form a Schiff base with primary amino groups, such as the ε-amino group of a lysine (B10760008) residue, within the nucleotide-binding site of a target protein. researchgate.net This covalent linkage effectively and irreversibly inactivates the enzyme. The specificity of the application, therefore, depends on which nucleotide (ADP or CDP) the target enzyme naturally binds. For instance, oADP would be a more suitable affinity label for enzymes that primarily utilize ADP, such as certain kinases, while oCDP would be employed for enzymes with a binding preference for CDP.

Table 1: Comparative Properties of CDP and ADP Reduction by Ribonucleotide Reductase This table is based on data from a study on Ehrlich tumor cells and illustrates the differential requirements and sensitivities of the enzyme's activity with respect to its substrates.

| Parameter | CDP Reduction | ADP Reduction |

| Optimal Mg²⁺ Concentration | 3 to 4 mM | 0.1 mM |

| Effect of Dimethylformamide/Dimethyl Sulfoxide | Relatively insensitive | Decreased activity |

| Effect of Periodate-Oxidized AMP | Greater inhibitory effect | Little to no effect |

Broader Context of Periodate-Oxidized Nucleotides as Affinity Labels

Periodate-oxidized nucleotides, including this compound, represent a significant class of affinity labeling reagents used to identify and characterize nucleotide-binding proteins. researchgate.net The fundamental principle of this technique lies in the chemical modification of the ribose moiety of a nucleotide. The vicinal diol (2',3'-hydroxyl groups) of the ribose is cleaved by periodate oxidation, yielding a highly reactive dialdehyde derivative. nih.govlookchem.com These aldehyde groups can then react with nucleophilic residues, most commonly the primary amino group of lysine side chains, within the active site of a protein to form a covalent Schiff base. researchgate.net This bond can be further stabilized by reduction with agents like sodium cyanoborohydride. nih.gov

The utility of these oxidized nucleotides stems from their ability to act as structural mimics of the natural nucleotide, allowing them to bind specifically to the nucleotide-binding pocket of an enzyme. researchgate.net Once bound, the reactive dialdehyde functions as a "warhead," forming a covalent bond with a nearby residue, thus "labeling" the active site. This technique has been successfully employed to study a wide array of nucleotide-binding proteins.

Key Research Findings:

Aminoacyl-tRNA Synthetases: Periodate-oxidized ATP was used to irreversibly inactivate several aminoacyl-tRNA synthetases, confirming the presence of a reactive lysine residue in the ATP binding site. nih.gov

GTP-Binding Proteins: In situ periodate oxidation of radiolabeled GTP in permeabilized cells allowed for the specific labeling and identification of GTP-binding proteins like the alpha-subunits of Gs and Gi-2 proteins, as well as p21ras. nih.gov

Kinases and Dehydrogenases: Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP), another adenine (B156593) nucleotide analog, has been shown to be a potent affinity probe for enzymes like yeast alcohol dehydrogenase, pyruvate (B1213749) kinase, and hexokinase. nih.gov

DNA Polymerases: Periodate-oxidized GTP (oGTP) was identified as a potent inhibitor and useful affinity label for Terminal deoxynucleotidyl Transferase (TdT), a unique DNA polymerase. researchgate.net

The site-selectivity of periodate oxidation is a major advantage. For RNA molecules, only the 3'-terminal nucleoside possesses the required cis-diol group, allowing for specific labeling at this end. nih.gov However, for individual nucleosides or capped eukaryotic mRNAs, which also have a cis-diol at the 5' end, oxidation can occur at both ends. nih.gov This method is not limited to mononucleotides; it has been applied to the oligosaccharide moieties of immunoglobulins for site-selective modification and conjugation. mdpi.comspringernature.com The broad applicability makes periodate-oxidized nucleotides a versatile tool for probing the structure and function of diverse biological macromolecules. nih.govresearchgate.net

Table 2: Examples of Periodate-Oxidized Nucleotides in Affinity Labeling This table summarizes various applications of the affinity labeling technique across different classes of enzymes.

| Oxidized Nucleotide Analog | Target Enzyme/Protein Class | Key Finding | Reference |

| Oxidized ATP (oATP) | Aminoacyl-tRNA Synthetases | Inactivation through covalent modification of a lysine residue in the active site. | nih.gov |

| Oxidized GTP (oGTP) | GTP-Binding Proteins (e.g., p21ras) | Highly efficient and specific in situ labeling in permeabilized cells. | nih.gov |

| Oxidized GTP (oGTP) | Terminal deoxynucleotidyl Transferase | Acts as a potent inhibitor and binds specifically to the nucleotide-binding site. | researchgate.net |

| Oxidized Adenosine Analogs | Kinases and Dehydrogenases | Serve as potent and specific inhibitors, labeling active site residues. | nih.gov |

Comparison with Other Cytidine Analogues in Research Applications and Metabolic Perturbations

This compound is primarily a tool for biochemical research, specifically for affinity labeling. Its utility contrasts sharply with that of other cytidine analogues, which are predominantly developed as therapeutic agents, particularly in oncology. nih.govdoctorlib.org These therapeutic analogues function as antimetabolites, mimicking natural nucleosides to interfere with cellular processes. nih.gov

Therapeutic Cytidine Analogues:

Gemcitabine (B846) (dFdC): A cornerstone in treating various solid tumors, gemcitabine is a deoxycytidine analog. iiarjournals.org After intracellular phosphorylation, its triphosphate form is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. nih.gov It also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides needed for DNA replication. tandfonline.com

Cytarabine (B982) (ara-C): A mainstay in the treatment of acute myelogenous leukemia, cytarabine is an arabinose nucleoside analog. doctorlib.org Its active triphosphate form, ara-CTP, is a potent inhibitor of DNA polymerases and gets incorporated into DNA, disrupting its structure and function. doctorlib.org

Sapacitabine: A novel oral cytidine analog developed for cancer treatment. tandfonline.com

Azacitidine: A cytidine analog that, upon incorporation into DNA, inhibits DNA methyltransferases, leading to hypomethylation and re-expression of tumor suppressor genes.

A critical factor governing the activity and efficacy of these therapeutic analogues is cellular metabolism, especially the enzyme Cytidine Deaminase (CDA) . nih.govnih.gov CDA catalyzes the deamination of cytidine and its analogues into their corresponding uridine (B1682114) forms, which are often inactive. nih.govnih.gov High levels of CDA in tumor cells are frequently associated with resistance to drugs like gemcitabine and cytarabine. nih.gov Conversely, CDA deficiency can lead to increased drug toxicity. nih.gov

In contrast, the research application of this compound as an affinity label is independent of these complex metabolic activation or inactivation pathways. Its function relies solely on its structural similarity to CDP and the chemical reactivity of its dialdehyde moiety, making it a direct-acting probe for specific protein-nucleotide interactions.

Q & A

Q. What are the optimal methods for synthesizing Cytidine 5'-diphosphate 2',3'-dialdehyde, and how can reaction efficiency be validated?

Cytidine 5'-diphosphate (CDP) 2',3'-dialdehyde is typically synthesized via periodate oxidation of the parent nucleotide. The vicinal 2',3'-diol group in cytidine is oxidized by sodium periodate (NaIO₄) under mild acidic or neutral conditions (pH 6–7) to generate the dialdehyde. Key steps include:

- Reaction conditions : 10 mM CDP, 20 mM NaIO₄, 4°C, 1 hr in the dark to prevent side reactions.

- Purification : Dialysis or size-exclusion chromatography to remove unreacted periodate and byproducts.

- Validation : UV-Vis spectroscopy (λ~260 nm for nucleotide absorbance) and mass spectrometry (expected [M-H]⁻ at m/z 425.19) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?

- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (theoretical m/z 425.19 for C₁₀H₁₃N₅O₁₀P₂) and detect oxidation byproducts.

- ¹H/³¹P NMR : Identify aldehyde protons (~9–10 ppm) and phosphate groups (~0–5 ppm for ³¹P).

- Reverse-phase HPLC : Use a C18 column with a gradient of 5–20% acetonitrile in ammonium acetate buffer (pH 5.0) to assess purity (>95%) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Short-term : Dissolve in pH 7.4 phosphate-buffered saline (PBS) and store at –20°C for ≤1 week.

- Long-term : Lyophilize and store at –80°C under inert gas (argon) to prevent aldehyde oxidation or hydrolysis.

- Avoid : Repeated freeze-thaw cycles and exposure to primary amines (e.g., Tris buffer), which can form Schiff bases .

Advanced Research Questions

Q. How can this compound be utilized to study enzyme inhibition or nucleotide-binding proteins?

The dialdehyde group acts as a reversible covalent inhibitor by forming Schiff bases with lysine residues in enzyme active sites. Example applications:

- Ribonucleotide reductase (RNR) studies : Incubate CDP-dialdehyde with RNR and monitor inhibition via decreased dCDP production using [³²P]-CDP radiolabeling .

- Crystallography : Co-crystallize with target enzymes (e.g., RNase A) to resolve binding conformations. Evidence from uridine dialdehyde studies shows disrupted catalytic triads .

Q. What experimental designs are effective for analyzing cross-linking interactions between CDP-dialdehyde and proteins?

- Reductive amination : Treat protein-CD complexes with sodium cyanoborohydride (NaBH₃CN) to stabilize Schiff bases.

- SDS-PAGE/Western blot : Detect cross-linked adducts via molecular weight shifts or anti-nucleotide antibodies.

- Control experiments : Use unmodified CDP or aldehyde-blocking agents (e.g., hydroxylamine) to confirm specificity .

Q. How can researchers resolve contradictions in reported inhibition efficiencies of CDP-dialdehyde across studies?

Discrepancies may arise from:

- Variability in enzyme sources (e.g., bacterial vs. mammalian RNR).

- Assay conditions : Pre-incubation time (≥30 min required for covalent binding) or competing nucleophiles (e.g., DTT).

- Mitigation : Standardize assays using kinetic modeling (e.g., Kₐpp determination) and include negative controls (e.g., ADP-dialdehyde) .

Q. What are the decomposition pathways of this compound under physiological conditions?

Q. How can metabolic tracing studies leverage CDP-dialdehyde to investigate nucleotide salvage pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.